molecular formula C11H11N3O2 B2385514 N-[4-(acetylamino)phenyl]-2-cyanoacetamide CAS No. 745797-97-1

N-[4-(acetylamino)phenyl]-2-cyanoacetamide

货号: B2385514
CAS 编号: 745797-97-1
分子量: 217.228
InChI 键: XVOYQSBFDOFTCT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(acetylamino)phenyl]-2-cyanoacetamide is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-cyanoacetamide typically involves the reaction of 4-acetylaminobenzonitrile with cyanoacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

化学反应分析

Types of Reactions

N-[4-(acetylamino)phenyl]-2-cyanoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Medicinal Chemistry Applications

N-[4-(acetylamino)phenyl]-2-cyanoacetamide has garnered attention for its potential anticancer properties. Research indicates that derivatives of cyanoacetamides, including this compound, exhibit significant cytotoxic activity against various cancer cell lines. For example, studies show that related compounds demonstrate promising results against hepatocellular carcinoma and colorectal carcinoma, with IC50 values indicating effective inhibition of cancer cell growth .

Case Study: Anticancer Activity

  • Cell Lines Tested : HepG2 (liver cancer), HTC-116 (colon cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer).
  • Results : Compounds derived from this compound showed notable efficacy, particularly against HepG2 with an IC50 of 8.9 μg/mL.

Antimicrobial Properties

The compound also exhibits antimicrobial activity, making it a candidate for developing new antibacterial and antifungal agents. Research involving molecular docking studies has revealed that derivatives can effectively target bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus flavus .

Case Study: Antimicrobial Testing

  • Method : Disc diffusion method for bacteria and agar diffusion method for fungi.
  • Findings : The synthesized derivatives displayed varying degrees of antimicrobial activity, indicating the potential for further development in treating infections caused by resistant strains.

Synthetic Utility

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for the formation of various nitrogenous heterocycles, which are valuable in drug discovery and development. The compound can participate in multiple chemical reactions due to its functional groups, facilitating the synthesis of more complex molecules .

Synthetic Pathways

  • Reactions : The compound's active methylene group can undergo condensation reactions to form heterocycles such as thiazoles and dihydropyridines.
  • Applications : These heterocycles have been shown to possess biological activities, further expanding the utility of this compound in medicinal chemistry.

Voltage-Gated Sodium Channel Inhibition

Emerging research suggests that compounds similar to this compound may act as inhibitors of voltage-gated sodium channels (Nav), specifically Nav 1.7. This channel is crucial in pain perception pathways, indicating potential applications in pain management therapies .

Potential Therapeutic Implications

  • Conditions Targeted : Chronic pain syndromes such as neuropathic pain, migraine, and fibromyalgia.
  • Mechanism of Action : By inhibiting Nav 1.7, these compounds could modify pain signaling pathways, providing a novel approach to pain relief.

作用机制

The mechanism of action of N-[4-(acetylamino)phenyl]-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

相似化合物的比较

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-2-cyanoacetamide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

生物活性

N-[4-(acetylamino)phenyl]-2-cyanoacetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicine and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a cyanoacetamide functional group linked to an acetylamino-substituted phenyl ring. This unique structure enables it to participate in various chemical reactions and exhibit notable biological activities.

The biological activity of this compound primarily involves enzyme inhibition. The compound can bind to the active sites of specific enzymes, thereby hindering their normal functions. This inhibition can lead to:

  • Anticancer Effects : By suppressing cancer cell growth through targeted enzyme inhibition.
  • Antimicrobial Activity : Inhibiting microbial growth by disrupting essential metabolic pathways.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes its effectiveness against different strains:

PathogenActivity LevelMethod Used
Staphylococcus aureusModerate to HighDisc diffusion method
Escherichia coliModerateDisc diffusion method
Candida albicansModerateAgar diffusion method
Aspergillus flavusLow to ModerateAgar diffusion method

The compound's antimicrobial efficacy is influenced by its lipophilicity, which enhances its ability to penetrate cell membranes effectively .

Anticancer Potential

In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer cells, showing a dose-dependent reduction in cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on newly synthesized derivatives of this compound revealed its effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant strains (MRSA). The results indicated that modifications on the phenyl ring significantly impacted antimicrobial potency .
  • Cancer Cell Line Study :
    Another research investigation focused on the compound's effects on human breast cancer cell lines (MCF-7). Results demonstrated that treatment with this compound led to a decrease in cell viability by approximately 60% at higher concentrations (100 µM), suggesting potential as a chemotherapeutic agent .

Research Applications

This compound has diverse applications in:

  • Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.
  • Biochemical Research : In studies focusing on enzyme interactions and metabolic pathways.
  • Pharmaceutical Industry : Potential use in drug formulation targeting specific diseases.

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-[4-(acetylamino)phenyl]-2-cyanoacetamide to ensure high purity and yield?

  • Methodological Answer : Synthesis optimization requires:

  • Multi-step reaction monitoring : Use TLC or HPLC to track intermediate formation (e.g., nitro reduction to aniline derivatives under acidic conditions with iron powder) .
  • Condition control : Adjust pH during condensation reactions (e.g., cyanoacetic acid coupling with aniline intermediates using condensing agents like DCC or EDC) to minimize side products .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol/water mixtures to isolate the final compound ≥95% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR Analysis : Assign peaks for the acetylaminophenyl group (δ 2.1 ppm for CH₃ in 1^1H NMR; δ 168-170 ppm for carbonyl in 13^{13}C NMR) and cyanoacetamide moiety (δ 3.8-4.0 ppm for CH₂, δ 115-120 ppm for CN) .
  • IR Spectroscopy : Validate functional groups via C=O stretch (~1650 cm⁻¹ for acetamide), NH bend (~1550 cm⁻¹), and CN stretch (~2250 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 259.1 (calculated for C₁₁H₁₁N₃O₂) and fragmentation patterns (e.g., loss of acetyl group or cyano moiety) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory biological activity data for this compound across different assay systems?

  • Methodological Answer :

  • Assay standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in cytotoxicity or enzyme inhibition assays .
  • Orthogonal validation : Cross-verify results using complementary assays (e.g., fluorometric vs. colorimetric kinase assays) .
  • Solubility assessment : Pre-test compound solubility in DMSO/PBS mixtures to rule out false negatives due to aggregation .

Q. How can computational modeling guide the design of this compound analogs with enhanced target specificity?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes with target proteins (e.g., tyrosine kinases or cytochrome P450 isoforms) .
  • QSAR analysis : Corlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity data to prioritize synthetic targets .
  • ADMET prediction : Apply tools like SwissADME to forecast pharmacokinetic liabilities (e.g., CYP450 metabolism or blood-brain barrier penetration) .

Q. What experimental approaches can elucidate the mechanism of action of this compound in cellular models?

  • Methodological Answer :

  • Pathway profiling : Use RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., MAPK/ERK or PI3K/Akt) post-treatment .
  • Competitive binding assays : Co-administer with known inhibitors (e.g., staurosporine for kinases) to assess target competition .
  • CRISPR/Cas9 knockout : Validate target dependency by silencing candidate genes (e.g., EGFR or Bcl-2) and measuring resistance .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles of this compound?

  • Methodological Answer :

  • Replicate under controlled conditions : Test solubility in aqueous buffers (e.g., PBS) and organic solvents (DMSO) at 25°C vs. 37°C .
  • Degradation studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition products .
  • Inter-lab collaboration : Share batches with standardized certificates of analysis (CoA) to isolate protocol-specific variables .

Q. Research Design Recommendations

Q. What in vivo models are appropriate for evaluating the therapeutic potential of this compound?

  • Methodological Answer :

  • Xenograft models : Use immunodeficient mice implanted with human cancer lines (e.g., HCT-116 colon carcinoma) to assess tumor growth inhibition .
  • Pharmacokinetic profiling : Conduct dose-ranging studies (10–100 mg/kg oral or IV) with serial plasma sampling for LC-MS/MS quantification .
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) in BALB/c mice over 14-day exposure .

属性

IUPAC Name

N-(4-acetamidophenyl)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-7-12/h2-5H,6H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOYQSBFDOFTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。